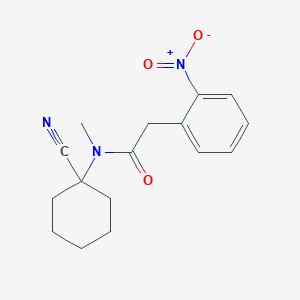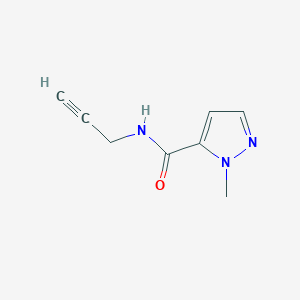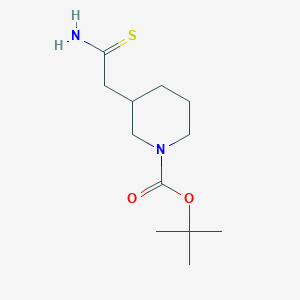
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide, commonly known as 'ketamine', is a dissociative anesthetic drug that has been used for both human and veterinary medicine. It was first synthesized in 1962 by Calvin Stevens, and since then, it has been used for various medical purposes, including sedation, anesthesia, and pain management. In recent years, ketamine has gained attention for its potential in treating depression and other mental health disorders.
作用机制
Ketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which leads to an increase in the levels of glutamate, a neurotransmitter that is involved in learning, memory, and mood regulation. This increase in glutamate levels is thought to be responsible for the rapid antidepressant effects of ketamine.
生化和生理效应
Ketamine has a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and respiratory rate. It also affects the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
实验室实验的优点和局限性
Ketamine has several advantages for use in lab experiments, including its rapid onset of action, its ability to induce dissociation and anesthesia, and its potential therapeutic effects in treating mental health disorders. However, there are also limitations to its use, including the potential for abuse and addiction, the risk of adverse side effects, and the need for careful dosing and monitoring.
未来方向
There are several potential future directions for research on ketamine, including the development of new formulations and delivery methods, the exploration of its potential in treating other mental health disorders, and the investigation of its long-term effects on brain function and structure. Additionally, researchers are exploring the use of ketamine in combination with other medications or therapies to enhance its therapeutic effects and reduce the risk of adverse side effects.
In conclusion, ketamine is a promising drug that has shown potential in treating depression and other mental health disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for research on this drug. However, more research is needed to fully understand its therapeutic potential and ensure its safe and effective use in clinical settings.
合成方法
Ketamine is synthesized through a multistep process that involves the condensation of cyclohexanone with methylamine, followed by the reaction of the resulting compound with 2-chloro-2-nitrobenzene. The final product is then purified through a series of chromatographic techniques.
科学研究应用
Ketamine has been extensively studied for its potential therapeutic effects in treating depression, anxiety, and other mental health disorders. Recent studies have shown that ketamine can rapidly alleviate symptoms of depression and suicidal ideation in patients who do not respond to traditional antidepressant medications. It has also been shown to have potential in treating post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), and chronic pain.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-18(16(12-17)9-5-2-6-10-16)15(20)11-13-7-3-4-8-14(13)19(21)22/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLMWRSJEWDZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=CC=C1[N+](=O)[O-])C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2596279.png)


![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)



![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2596293.png)
![Ethyl 5-chloro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2596296.png)